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molecular formula C8H8Br2O2 B1600366 1,3-Dibromo-2-(methoxymethoxy)benzene CAS No. 142273-81-2

1,3-Dibromo-2-(methoxymethoxy)benzene

Cat. No. B1600366
M. Wt: 295.96 g/mol
InChI Key: XAJIRWLAZNHZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148245B2

Procedure details

In a manner similar to that of Example 7(a), by reaction of 19.16 g (76.1 mmol) of 2,6-dibromophenol with 7.35 g (91.3 mmol) of chloromethyl methyl ether, 22.50 g (100%) of the expected product are obtained in the form of a colourless oil.
Quantity
19.16 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[OH:9].[CH3:10][O:11][CH2:12]Cl>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[O:9][CH2:10][O:11][CH3:12]

Inputs

Step One
Name
Quantity
19.16 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)O
Name
Quantity
7.35 g
Type
reactant
Smiles
COCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)Br)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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